molecular formula C14H14BrN5O2S B2600581 (Z)-3-(3-(3-bromophenyl)-4-((2-carbamothioylhydrazono)methyl)-1H-pyrazol-1-yl)propanoic acid CAS No. 1007543-38-5

(Z)-3-(3-(3-bromophenyl)-4-((2-carbamothioylhydrazono)methyl)-1H-pyrazol-1-yl)propanoic acid

Cat. No. B2600581
CAS RN: 1007543-38-5
M. Wt: 396.26
InChI Key: KICFKAPTQQSDOQ-IDUWFGFVSA-N
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Description

(Z)-3-(3-(3-bromophenyl)-4-((2-carbamothioylhydrazono)methyl)-1H-pyrazol-1-yl)propanoic acid is a useful research compound. Its molecular formula is C14H14BrN5O2S and its molecular weight is 396.26. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-(3-(3-bromophenyl)-4-((2-carbamothioylhydrazono)methyl)-1H-pyrazol-1-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-(3-(3-bromophenyl)-4-((2-carbamothioylhydrazono)methyl)-1H-pyrazol-1-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Regiospecific Synthesis and Structure Determination : The synthesis of compounds related to the requested chemical structure, such as pyrazole derivatives, is often regiospecific, meaning the chemical reactions produce a specific structural isomer of the compound. Correct identification of these regioisomers is crucial and has been achieved through sophisticated techniques like single-crystal X-ray analysis, which unambiguously determines the structure. These compounds exhibit extensive hydrogen bonding and unique crystalline structures, highlighting the intricate details of molecular interactions and the importance of accurate structural determination in chemical synthesis (Kumarasinghe et al., 2009).

Biological Activities and Applications

Anticancer Potential : Novel thiazolyl-pyrazole derivatives, closely related to the compound of interest, have shown promising anticancer activities. Computational studies and cytotoxicity assessments against human liver carcinoma cell lines have identified several compounds with significant binding affinities to the epidermal growth factor receptor kinase (EGFR), suggesting potential applications in cancer therapy. These findings underscore the importance of structural variation and functionalization in developing effective anticancer agents (Sayed et al., 2019).

Antimicrobial Properties : Research into pyrazole and fused pyrazolopyrimidine derivatives has uncovered their antimicrobial activities. Specific compounds have been synthesized and tested for their efficacy against various bacterial and fungal strains, contributing valuable insights into the design of new antimicrobial agents. This research highlights the potential of pyrazole-based compounds in addressing resistant microbial infections (Abunada et al., 2008).

Inhibition of Mycolic Acid Biosynthesis : Cyclopropene and cyclopropane fatty acids, structurally similar to the requested compound, have been investigated for their ability to inhibit mycolic acid biosynthesis, a crucial pathway in mycobacterial species. These studies provide a foundation for developing new therapeutic strategies against mycobacterial diseases, including tuberculosis (Hartmann et al., 1994).

properties

IUPAC Name

3-[3-(3-bromophenyl)-4-[(Z)-(carbamothioylhydrazinylidene)methyl]pyrazol-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN5O2S/c15-11-3-1-2-9(6-11)13-10(7-17-18-14(16)23)8-20(19-13)5-4-12(21)22/h1-3,6-8H,4-5H2,(H,21,22)(H3,16,18,23)/b17-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KICFKAPTQQSDOQ-IDUWFGFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NN(C=C2C=NNC(=S)N)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)C2=NN(C=C2/C=N\NC(=S)N)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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